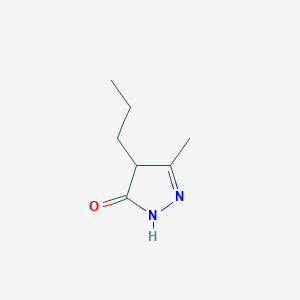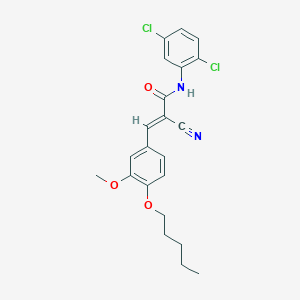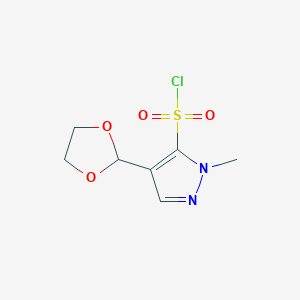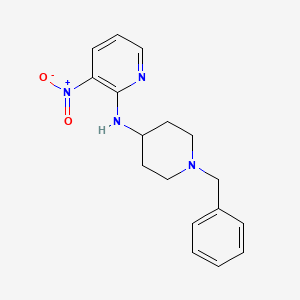
4-Chloro-2-(3-chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazino)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and reagents used. The presence of the pyridazinone and piperazine rings, as well as the halogen substituents, could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of multiple aromatic rings and halogen substituents could affect its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
Antimycobacterial Activity : Compounds with structural similarities to 4-Chloro-2-(3-chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazino)-3(2H)-pyridazinone have shown promising antimicrobial activity. For instance, certain synthesized fluorinated benzothiazolo imidazole compounds exhibited significant antimicrobial properties, suggesting potential applications in combating microbial infections (Sathe et al., 2011).
Cytotoxic Effects in Cancer Treatment : New derivatives of 3(2H)-pyridazinone, designed for cytotoxic activity against liver and colon cancer cell lines, highlight the therapeutic potential of such compounds in oncology. These derivatives were evaluated for their efficacy in inhibiting cancer cell growth, with some showing notable activity, indicating their potential as cancer treatment agents (Özdemir et al., 2019).
Antioxidant and Anti-inflammatory Agents
Antioxidant Activities : The antioxidant properties of pyridazinone derivatives have been extensively studied, demonstrating their potential in preventing oxidative stress-related diseases. For example, certain compounds exhibited inhibitory effects on human cancer cell lines and showed potential as antiangiogenic and antioxidant agents, indicating their utility in treating cancer and managing oxidative stress (Kamble et al., 2015).
Anti-inflammatory Potential : The synthesis and evaluation of novel quinazolinone derivatives as anti-inflammatory and analgesic agents underscore the versatile applications of pyridazinone-related compounds in developing treatments for inflammation and pain management. These studies reveal the compound's potential in addressing various inflammatory conditions (Farag et al., 2012).
Material Science and Chemical Synthesis
- Base Oil Improvement : Research on pyridazinone derivatives for base oil improvement demonstrates the compound's utility beyond biomedical applications, indicating its potential in enhancing the properties of industrial oils. Such studies open avenues for the application of pyridazinone derivatives in material science and industrial chemistry (Nessim, 2017).
Eigenschaften
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN4O2/c22-14-4-3-5-15(12-14)28-21(30)19(23)18(13-25-28)26-8-10-27(11-9-26)20(29)16-6-1-2-7-17(16)24/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPJWKSVXPZEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate](/img/structure/B2811932.png)


![5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2811936.png)
![3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide](/img/structure/B2811937.png)

![2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2811939.png)



![5,8-Diazaspiro[3.5]nonan-6-one](/img/structure/B2811947.png)

![Methyl 3-[4-[(5-chloropyrazin-2-yl)methylcarbamoylamino]phenyl]propanoate](/img/structure/B2811952.png)
